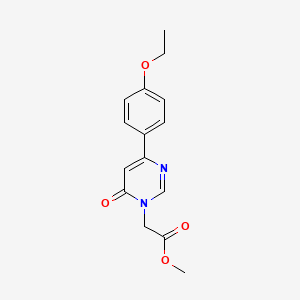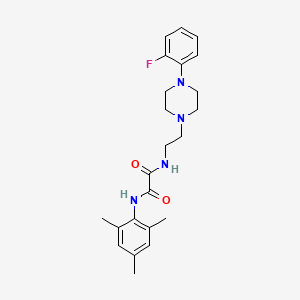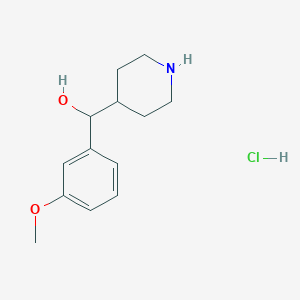
(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 2044871-90-9 . It has a molecular weight of 257.76 . This compound is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The IUPAC name for this compound is (3-methoxyphenyl) (piperidin-4-yl)methanol hydrochloride . The InChI code for this compound is 1S/C13H19NO2.ClH/c1-16-12-4-2-3-11 (9-12)13 (15)10-5-7-14-8-6-10;/h2-4,9-10,13-15H,5-8H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 193-195°C .Wissenschaftliche Forschungsanwendungen
Drug Design and Development
“(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride” is a 4-aryl piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . Therefore, this compound could potentially be used in the design and development of new drugs.
Targeted Protein Degradation
This compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Synthesis of Biologically Active Piperidines
Piperidines play a significant role in the pharmaceutical industry . This compound, being a piperidine derivative, could potentially be used in the synthesis of biologically active piperidines.
Research in Organic Chemistry
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could be used in research aimed at developing such methods.
Pharmacological Applications
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This compound could potentially be used in these applications.
Wirkmechanismus
Target of Action
It is known that the compound is a 4-aryl piperidine , a class of compounds that often interact with various receptors and enzymes in the body.
Mode of Action
As a 4-aryl piperidine, it may interact with its targets by binding to active sites, altering their conformation, and modulating their activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride . These factors can include pH, temperature, and the presence of other molecules in the environment.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-piperidin-4-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10;/h2-4,9-10,13-15H,5-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTSHZSJMUTZMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CCNCC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2417630.png)
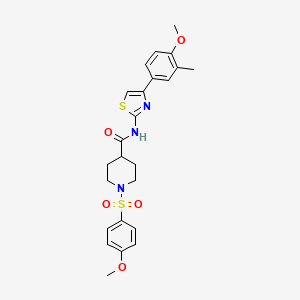
![Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B2417632.png)
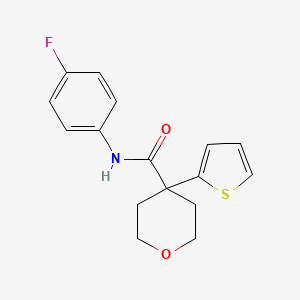

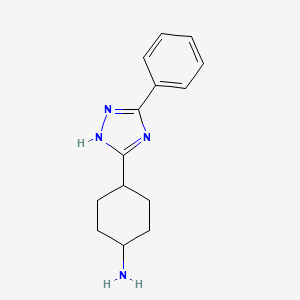
![2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2417638.png)

![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2417640.png)

amino}acetamide](/img/structure/B2417647.png)
